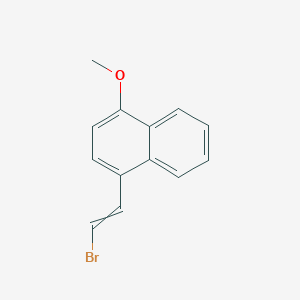

1-(2-Bromoethenyl)-4-methoxynaphthalene

Description

1-(2-Bromoethenyl)-4-methoxynaphthalene (CAS 6303-59-9) is a brominated aromatic compound featuring a naphthalene backbone substituted with a methoxy group at the 4-position and a bromoethenyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO (molecular weight: 213.07). The compound is a white to light yellow solid, soluble in chloroform, dichloromethane, and DMSO, and is typically stored at 2–8°C to maintain stability .

Synthetically, it has been utilized in cycloaddition reactions. For example, when reacted with 1f-OMs in dioxane, it yields a cycloadduct (3fs) with a 45% isolated yield, demonstrating its role in constructing complex polycyclic structures .

Properties

CAS No. |

61639-31-4 |

|---|---|

Molecular Formula |

C13H11BrO |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

1-(2-bromoethenyl)-4-methoxynaphthalene |

InChI |

InChI=1S/C13H11BrO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-9H,1H3 |

InChI Key |

VVRQQNCNDJYQAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromo-4-methoxynaphthalene

- Structure : A simpler analog lacking the ethenyl group, with a bromine atom directly attached to the naphthalene ring.

- Molecular Weight : 237.08 g/mol (C₁₁H₉BrO).

- Properties : Higher melting point due to reduced steric hindrance. Reactivity centers on bromine substitution (e.g., Suzuki coupling).

- Applications : Widely used in cross-coupling reactions to form biaryl systems .

1-(2-Bromoethoxy)-4-methoxynaphthalene

- Structure : Contains an ethoxy linker between the naphthalene and bromine.

- Molecular Weight : 285.15 g/mol (C₁₃H₁₃BrO₂).

- Properties : The ethoxy group increases hydrophilicity compared to the ethenyl derivative. Likely less reactive in cycloadditions due to the absence of a conjugated double bond.

- Applications: Potential as a bifunctional building block in nucleophilic substitutions .

1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene

- Structure : Benzene ring with bromoethenyl and chloro substituents.

- Molecular Weight : 217.49 g/mol (C₈H₆BrCl).

- Properties : Lower boiling point (264.4°C predicted) compared to the naphthalene analog. The smaller aromatic system reduces π-stacking interactions.

- Applications : Used in studies of halogen bonding and stereoselective transformations .

1-(Bicyclo[4.2.0]octa-3,5-dien-1-yl)-4-methoxynaphthalene

- Structure : Features a bulky bicyclic substituent instead of bromoethenyl.

- Molecular Weight : 262.35 g/mol (C₁₉H₁₈O).

- Properties : Higher melting point (72–74°C) due to rigid bicyclic structure. Exhibits atropisomerism, complicating NMR analysis .

- Applications : Model compound for studying steric effects in catalytic reactions.

1-(Difluoromethyl)-4-methoxynaphthalene

- Structure : Difluoromethyl group replaces bromoethenyl.

- Molecular Weight : 204.19 g/mol (C₁₂H₁₀F₂O).

- Properties : Fluorine atoms enhance metabolic stability and lipophilicity. Less reactive toward electrophiles compared to brominated analogs.

- Applications: Potential in medicinal chemistry for CNS-targeting molecules .

Comparative Data Table

Key Findings and Trends

Reactivity : Bromoethenyl groups enhance participation in cycloaddition and cross-coupling reactions compared to simple bromine or ethoxy substituents .

Steric Effects : Bulky substituents (e.g., bicyclic groups) increase melting points and introduce stereochemical complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.